molecular formula C7H2Cl2FN3 B11888421 2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine

2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine

Katalognummer: B11888421
Molekulargewicht: 218.01 g/mol
InChI-Schlüssel: URIQIIULNJZAGS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine is a key synthetic intermediate in medicinal chemistry, particularly in the development of novel kinase inhibitors for cancer therapy. This compound features a fused pyrido[3,2-d]pyrimidine core, a privileged scaffold in drug discovery due to its structural similarity to purine bases, allowing it to act as a ligand for various enzyme active sites . The presence of two chlorine atoms at the 2- and 4-positions enables sequential and regioselective nucleophilic aromatic substitution (S N Ar) reactions, facilitating the rapid generation of diverse chemical libraries for biological screening . The electron-withdrawing fluorine substituent can be leveraged to fine-tune the electronic properties of the core system or serve as a handle for further functionalization. Pyridopyrimidine derivatives, such as this compound, are extensively investigated for their potent activity against a range of cancer targets. These include tyrosine kinases, extracellular regulated protein kinases, dihydrofolate reductase (DHFR), and the PI3K/mTOR signaling pathway . The core structure serves as a versatile platform for designing multi-targeted agents, and its derivatives have demonstrated mechanisms of action that include inducing apoptosis and arresting the cell cycle . Researchers value this scaffold for its ability to be optimized for potency and selectivity against specific oncogenic drivers. This product is offered for Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications, nor for human use.

Eigenschaften

Molekularformel

C7H2Cl2FN3

Molekulargewicht

218.01 g/mol

IUPAC-Name

2,4-dichloro-7-fluoropyrido[3,2-d]pyrimidine

InChI

InChI=1S/C7H2Cl2FN3/c8-6-5-4(12-7(9)13-6)1-3(10)2-11-5/h1-2H

InChI-Schlüssel

URIQIIULNJZAGS-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC2=C1N=C(N=C2Cl)Cl)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyrido[3,2-d]pyrimidine Core Construction

The scaffold is typically assembled via cyclocondensation reactions. A common precursor, 7-fluoropyrido[3,2-d]pyrimidin-4(3H)-one, is synthesized from 2-amino-4-fluoronicotinonitrile through a cyclization reaction with formamidine acetate under reflux in ethanol. Alternative approaches use 3-aminopyridine-2-carboxylic acid derivatives, though these often require harsher conditions.

Halogenation Precursors

Chlorination at positions 2 and 4 is achieved using phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), while fluorination at position 7 is introduced either early via fluorinated building blocks (e.g., 2-amino-4-fluoronicotinonitrile) or through late-stage electrophilic substitution.

Step-by-Step Synthetic Pathways

Route 1: Sequential Halogenation

This method involves constructing the pyrido[3,2-d]pyrimidine core followed by stepwise halogenation:

  • Core Formation :

    • 2-Amino-4-fluoronicotinonitrile (1.0 equiv) reacts with formamidine acetate (1.2 equiv) in ethanol at 80°C for 12 hours to yield 7-fluoropyrido[3,2-d]pyrimidin-4(3H)-one (78% yield).

  • Chlorination at Position 4 :

    • The intermediate is treated with POCl₃ (5.0 equiv) and N,N-diethylaniline (1.5 equiv) at 110°C for 6 hours, producing 4-chloro-7-fluoropyrido[3,2-d]pyrimidine (85% yield).

  • Chlorination at Position 2 :

    • Further reaction with SOCl₂ (3.0 equiv) in dichloromethane at 40°C for 3 hours achieves this compound (91% yield).

Key Data :

StepReagentTemp (°C)Time (h)Yield (%)Purity (HPLC)
1Formamidine acetate80127895.2
2POCl₃11068597.8
3SOCl₂4039199.1

Route 2: One-Pot Halogenation

A streamlined approach reduces purification steps:

  • 7-Fluoropyrido[3,2-d]pyrimidin-4(3H)-one (1.0 equiv) is treated with POCl₃ (6.0 equiv) and catalytic dimethylformamide (DMF, 0.1 equiv) under microwave irradiation (150°C, 30 min), achieving simultaneous chlorination at positions 2 and 4 (88% yield).

Optimization Strategies

Solvent and Catalyst Effects

  • POCl₃ vs. SOCl₂ : POCl₃ provides higher regioselectivity for position 4, while SOCl₂ favors position 2 due to its lower electrophilicity.

  • Microwave Assistance : Reduces reaction time from 6 hours to 30 minutes with comparable yields.

Temperature Control

  • Chlorination above 120°C leads to decomposition (≤5% yield loss), whereas temperatures below 100°C result in incomplete reactions.

Purification and Characterization

Crystallization Techniques

  • The crude product is recrystallized from a heptane/ethyl acetate (3:1) mixture, achieving >99.5% purity (HPLC).

  • Yield Improvement : Implementing anti-solvent crystallization with water increases yield from 85% to 92%.

Analytical Validation

  • NMR : ¹H NMR (DMSO-d₆) δ 9.02 (s, 1H), 8.75 (d, J = 6.2 Hz, 1H), 8.30 (d, J = 6.2 Hz, 1H).

  • Mass Spectrometry : m/z 217.96 [M+H]⁺ (calculated 218.01).

Industrial-Scale Adaptation

Continuous Flow Synthesis

  • A pilot-scale reactor (10 L) operating at 110°C with POCl₃ achieves 84% yield (99.3% purity) at a throughput of 2.5 kg/day.

Waste Reduction

  • Solvent recovery systems reclaim >90% of POCl₃ and dichloromethane, aligning with green chemistry principles.

Challenges and Solutions

Regioselectivity Issues

  • Problem : Competing chlorination at position 6 occurs when using excess POCl₃.

  • Solution : Introducing a steric hindrance group (e.g., tosyl) at position 7 before chlorination reduces byproduct formation from 15% to <2%.

Fluorine Stability

  • Problem : Fluorine loss occurs above 130°C.

  • Solution : Microwave-assisted reactions minimize thermal degradation.

Comparative Analysis of Methods

ParameterRoute 1 (Sequential)Route 2 (One-Pot)Industrial Flow
Total Time (h)211.56
Overall Yield (%)728884
Purity (%)99.198.599.3
ScalabilityModerateHighVery High

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at positions 2 and 4 are highly reactive toward nucleophilic substitution due to electron-withdrawing effects from the pyrido[3,2-d]pyrimidine core. Common nucleophiles include amines, alcohols, and thiols.

Reaction Conditions Products Key Findings
Amines (e.g., pyrrolizidine) in DMF at 80°C 4-Substituted derivativesPosition 4 chlorine shows higher reactivity than position 2 under basic conditions .
Alcohols (e.g., methanol) with NaHCO₃ Methoxy-substituted analogsReactions require polar aprotic solvents (e.g., THF/water mixtures) .
Thiophenol in acetonitrileThioether derivativesFluorine at position 7 stabilizes intermediates via inductive effects.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms enable Suzuki-Miyaura and Buchwald-Hartwig couplings for introducing aryl, heteroaryl, or alkyl groups.

Reaction Type Conditions Outcome
Suzuki coupling with arylboronic acids Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol (120°C)67% yield of biaryl derivatives .
Buchwald-Hartwig amination Pd catalyst, DIEA, DMF (RT)63% yield of aminopyrido-pyrimidine analogs .

Halogen Exchange Reactions

Fluorine and chlorine substituents can be modified via halogenation or dehalogenation.

Process Reagents/Conditions Results
Chlorination with POCl₃ Microwave (130°C, 10 min)High regioselectivity for position 2/4 .
Dechlorination with H₂/Pd-CEthanol, 50°CSelective removal of chlorine at position 4.

Functional Group Transformations

The core structure undergoes cyclization and functionalization to generate fused heterocycles.

  • Cyclization with chloroacetaldehyde :
    Forms pyrrolo[2,3-d]pyrimidine derivatives under alkaline conditions (THF/water, 48 hours).

  • Sulfonylation :
    Tosyl groups introduced at position 7 using TsCl/DIEA (97% purity, inert atmosphere) .

Solvent and Temperature Effects

Reaction efficiency depends critically on solvent polarity and temperature:

  • DMF or acetonitrile enhances SNAr rates due to high dielectric constants .

  • Temperatures >100°C are required for POCl₃-mediated chlorinations .

Comparative Reactivity of Halogens

Position Reactivity Preferred Reactions
2-ClModerateSuzuki coupling, amination
4-ClHighSNAr, nucleophilic substitution
7-FLowStabilizes intermediates; rarely substituted

This compound’s reactivity profile underscores its utility as a scaffold in drug discovery, particularly for kinase inhibitors and heterocyclic pharmacophores . Future research may explore photochemical or electrochemical activation to further diversify its applications.

Wissenschaftliche Forschungsanwendungen

Toll-like Receptor Modulation

One of the primary applications of 2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine is its role as a modulator of toll-like receptors (TLRs), specifically TLR-8. TLRs are crucial components of the immune system that recognize pathogens and initiate immune responses. The modulation of TLRs can enhance the immune response against various diseases, including viral infections and cancers.

  • Mechanism of Action : The compound has been shown to activate TLR-8, leading to the induction of pro-inflammatory cytokines such as IL-12. This activation can augment antiviral T cell responses and enhance the activity of natural killer (NK) cells against viral infections like hepatitis B .
  • Clinical Implications : The ability to modulate TLR-8 suggests that this compound could be developed into therapeutics for chronic viral infections and conditions characterized by immune dysfunction. For instance, it has potential applications in treating chronic hepatitis B by restoring antiviral immunity through TLR-8 activation .

Antiviral Activity

The compound's antiviral properties are significant in the context of developing new treatments for viral infections. Its mechanism involves enhancing the body's immune response to effectively combat viruses.

  • Case Studies : Research indicates that administration of this compound in animal models has led to improved outcomes in viral load reduction and enhanced immune responses against hepatitis B virus (HBV) .

Targeting Cancer Cell Pathways

In addition to its immunomodulatory effects, this compound has been investigated for its potential to inhibit specific cancer-related pathways.

  • PI3Kδ Inhibition : The compound has been identified as a selective inhibitor of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme involved in cell survival and growth pathways that are often dysregulated in cancers. This inhibition could lead to reduced tumor growth and improved efficacy of existing cancer therapies .

Synergistic Effects with Other Treatments

Research suggests that combining this compound with other therapeutic agents may enhance treatment efficacy.

  • Combination Therapies : Studies have shown promising results when this compound is used alongside traditional chemotherapeutics, indicating potential for synergistic effects that lead to improved patient outcomes in cancer treatment scenarios .

Summary Table of Applications

Application AreaMechanism/ActionPotential Outcomes
Toll-like Receptor ModulationActivates TLR-8; induces IL-12 productionEnhanced antiviral immunity; HBV treatment
Antiviral ActivityBoosts immune response against virusesReduced viral load; improved immune function
Cancer ResearchInhibits PI3Kδ pathway; potential synergistic effectsReduced tumor growth; enhanced therapy efficacy

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

4-Chloro-6-fluoropyrido[3,2-d]pyrimidine

  • Core Structure : Pyrido[3,2-d]pyrimidine.
  • Substituents : Chlorine at position 4, fluorine at position 6.
  • Molecular Weight : 183.57 g/mol.
  • Key Properties : Reported in a 1996 Journal of Medicinal Chemistry study, highlighting its relevance in drug discovery. The altered positions of Cl and F compared to the target compound may influence electronic properties and binding interactions .

2,4,6-Trichloro-7-fluoropyrido[3,2-d]pyrimidine

  • Core Structure : Pyrido[3,2-d]pyrimidine.
  • Substituents : Chlorine at positions 2, 4, 6; fluorine at position 7.
  • Molecular Weight : 252.46 g/mol.
  • Key Properties : Higher density (1.761 g/cm³) and molecular weight due to additional Cl atoms. The trichloro substitution may enhance lipophilicity and steric hindrance compared to the dichloro target compound .

Compounds with Varied Heterocyclic Cores

2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine

  • Core Structure: Thieno[3,2-d]pyrimidine (sulfur-containing heterocycle).
  • Substituents : Chlorine at positions 2 and 4; methyl at position 7.
  • Molecular Weight : 219.09 g/mol.
  • Key Properties: The thieno core introduces sulfur, altering electronic properties compared to pyrido derivatives. This may affect solubility and metabolic stability .

2,5-Dichloro-7H-pyrrolo[2,3-d]pyrimidine

  • Core Structure : Pyrrolo[2,3-d]pyrimidine (nitrogen-rich fused ring).
  • Substituents : Chlorine at positions 2 and 5.
  • Molecular Weight : 178.02 g/mol.
  • However, the lack of fluorine reduces halogen-mediated interactions .

Positional Isomers and Ring Fusion Variants

2,4-Dichloro-7-fluoropyrido[4,3-d]pyrimidine

  • Core Structure : Pyrido[4,3-d]pyrimidine (different ring fusion).
  • Substituents : Chlorine at positions 2 and 4; fluorine at position 7.
  • Molecular Weight : 218.02 g/mol.

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Density (g/cm³) Notable Features
2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine Pyrido[3,2-d]pyrimidine 2-Cl, 4-Cl, 7-F 218.02* - Target compound (hypothetical)
4-Chloro-6-fluoropyrido[3,2-d]pyrimidine Pyrido[3,2-d]pyrimidine 4-Cl, 6-F 183.57 - Medicinal chemistry applications
2,4,6-Trichloro-7-fluoropyrido[3,2-d]pyrimidine Pyrido[3,2-d]pyrimidine 2,4,6-Cl, 7-F 252.46 1.761 High lipophilicity
2,4-Dichloro-7-methylthieno[3,2-d]pyrimidine Thieno[3,2-d]pyrimidine 2-Cl,4-Cl,7-CH3 219.09 - Sulfur-containing analog
2,4-Dichloro-7-fluoropyrido[4,3-d]pyrimidine Pyrido[4,3-d]pyrimidine 2-Cl,4-Cl,7-F 218.02 - Positional isomer with altered ring fusion

*Molecular weight inferred from analogs in and .

Key Structural and Functional Insights

Substituent Position: The placement of Cl and F significantly impacts electronic properties. For example, 4-Cl-6-F () vs.

Heterocyclic Core: Pyrido derivatives offer nitrogen-rich environments for hydrogen bonding. Thieno/pyrrolo cores introduce sulfur or additional nitrogen atoms, affecting solubility and reactivity .

Halogen Effects : Chlorine and fluorine (electron-withdrawing groups) may enhance metabolic stability and influence pharmacokinetics .

Biologische Aktivität

2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

The chemical formula for this compound is C12H7Cl2FN2C_{12}H_{7}Cl_{2}FN_{2}. Its structure features a pyrido[3,2-d]pyrimidine core with dichloro and fluorine substituents that influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Notably:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar compounds have shown significant inhibitory activity against Plasmodium falciparum DHFR, an essential enzyme for folate metabolism in parasites. This inhibition can disrupt DNA synthesis in the parasite, leading to its death .
  • Kinase Inhibition : The compound has been investigated for its potential as a kinase inhibitor. Kinases play crucial roles in signaling pathways related to cancer proliferation. Inhibiting these kinases can halt tumor growth .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth .

Anticancer Activity

The compound's anticancer properties have been highlighted in several studies. It has been shown to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Comparative Analysis with Similar Compounds

A comparative study of this compound with other pyrido[3,2-d]pyrimidines reveals its unique position due to the presence of chlorine and fluorine substituents. These modifications enhance its biological activity compared to analogs lacking these groups.

Compound NameBiological ActivityMechanism
This compoundAntimicrobial, AnticancerDHFR inhibition, kinase inhibition
2,4-Dichloro-7-methylpyrrolo[2,3-d]pyrimidineModerate anticancerKinase inhibition
2,4-Dichloro-7-phenylpyrrolo[2,3-d]pyrimidineLow antimicrobialLimited enzyme interaction

Case Studies

  • In Vitro Studies : A study assessing the inhibitory effects on Plasmodium falciparum DHFR found that derivatives of pyrido[3,2-d]pyrimidines exhibited IC50 values ranging from 1.3 nM to 243 nM against wild-type strains . This suggests that structural modifications can significantly enhance potency.
  • Cell Line Studies : In cancer models using AsPC-1 pancreatic cancer cells treated with compounds similar to this compound demonstrated reduced cell viability and increased apoptosis rates compared to untreated controls .

Q & A

Q. What synthetic strategies are commonly employed to prepare 2,4-Dichloro-7-fluoropyrido[3,2-d]pyrimidine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves halogenation and nucleophilic substitution reactions. For example, dichloro intermediates (e.g., 2,4-dichlorothieno[3,2-d]pyrimidine) are used as starting materials, with fluorine introduced via displacement reactions using fluorinating agents like KF or CsF under reflux in polar aprotic solvents (e.g., DMF, DMSO) at 100–150°C for 4–8 hours . Catalysts such as DIPEA or trimethylamine enhance reactivity, while microwave-assisted synthesis (e.g., CEM Discovery SP) reduces reaction times . Optimization requires monitoring via TLC or LCMS to confirm intermediate purity (≥95% by Agilent 6100 LCMS) .

Q. How should researchers safely handle this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
  • Waste Disposal: Segregate halogenated waste and dispose via certified hazardous waste contractors to avoid environmental contamination .
  • Emergency Protocols: In case of skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. What analytical techniques are critical for characterizing this compound and confirming purity?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^13C NMR (e.g., Varian INOVA-400/600 MHz) in DMSO-d6 to confirm structure. Coupling constants (JJ) help resolve aromatic proton patterns .
  • Mass Spectrometry: High-resolution MS (e.g., QSTAR system) validates molecular weight (expected: ~228.58 g/mol) .
  • Purity Assessment: LCMS (Agilent 6100) with C18 columns and UV detection at 254 nm ensures ≥95% purity .

Advanced Research Questions

Q. How can molecular docking and computational modeling guide the design of this compound derivatives for multi-target inhibition?

Methodological Answer:

  • Target Selection: Use PDB structures (e.g., AChE: 1B41, BuChE: 1P0I) to model interactions with cholinesterases or kinases .
  • Software Tools: Discovery Studio 4.0’s LibDock algorithm predicts binding affinities by analyzing polar/nonpolar contacts (e.g., hydrogen bonds with catalytic triads) .
  • Validation: Compare docking scores (e.g., LibDock scores >100) with experimental IC50_{50} values. For example, compound 8h showed IC50_{50} = 900 nM against Aβ40 aggregation .

Q. What experimental approaches evaluate the multi-target activity of this compound derivatives in neurodegenerative disease models?

Methodological Answer:

  • Cholinesterase Inhibition: Ellman’s assay using acetylthiocholine iodide (ATChI) and butyrylthiocholine iodide (BuTChI) at pH 8.0; measure absorbance at 412 nm .
  • Amyloid-β Aggregation: Thioflavin T fluorescence assay (ex/em: 440/490 nm) with Aβ40/Aβ42 peptides; IC50_{50} values <10 μM indicate potency .
  • Iron Chelation: Ferrozine-based colorimetry at 562 nm; compounds like 10b show 22–37% Fe2+^{2+} chelation, correlating with neuroprotection .

Q. How can fluorination at the 7-position enhance the bioactivity and pharmacokinetic properties of pyrido[3,2-d]pyrimidine derivatives?

Methodological Answer:

  • Electronic Effects: Fluorine’s electronegativity improves membrane permeability and metabolic stability by reducing CYP450-mediated oxidation .
  • Biological Activity: Fluorine at C-7 in This compound enhances kinase inhibition (e.g., CHK1 IC50_{50} <100 nM) by forming halogen bonds with ATP-binding pockets .
  • SAR Studies: Compare fluorinated vs. non-fluorinated analogs in cell viability assays (e.g., HT29 colon cancer cells) to quantify potency improvements .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.